molecular formula C21H22N4O3S2 B2953878 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 872198-03-3

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2953878
CAS No.: 872198-03-3
M. Wt: 442.55
InChI Key: VHZHVJHKTIPFBX-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a pyrimidine-based compound featuring a sulfonyl group at the 5-position of the pyrimidine ring and a sulfanyl linkage at the 2-position. The acetamide moiety is substituted with a 4-methylphenyl group. The 3,4-dimethylbenzenesulfonyl group may enhance steric bulk and electron-withdrawing effects, influencing solubility and binding interactions compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-4-7-16(8-5-13)24-19(26)12-29-21-23-11-18(20(22)25-21)30(27,28)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHVJHKTIPFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and sulfonyl chlorides.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfonyl group to a sulfide.

    Acylation: The acetamide moiety can undergo further acylation reactions to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various cellular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Core Heterocycle Substituent on Heterocycle Acetamide Substituent Key Functional Groups
Target Compound Pyrimidine 3,4-dimethylbenzenesulfonyl 4-methylphenyl Sulfonyl, sulfanyl, acetamide
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole 2-fluorophenyl 4-butylphenyl Sulfanyl, acetamide, fluoroarene
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole 2-chlorophenyl 4-butylphenyl Sulfanyl, acetamide, chloroarene

Key Observations:

Core Heterocycle Differences: The target compound’s pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, whereas triazole analogs () feature a five-membered ring with three nitrogen atoms. Pyrimidines generally exhibit lower reactivity and higher planarity, which may enhance stacking interactions in biological systems .

Substituent Effects: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could reduce metabolic degradation compared to halogenated aryl groups (e.g., 2-fluoro or 2-chloro in triazole analogs). 4-Methylphenyl vs.

Functional Group Impact :

  • The sulfonyl group (SO₂) in the target compound is strongly electron-withdrawing and polar, likely enhancing solubility in aqueous media compared to the sulfanyl (S–) group in triazole analogs.
  • Halogen substituents (F, Cl) in triazole derivatives may improve binding affinity via halogen-bonding interactions but could also increase toxicity risks .

Hypothetical Pharmacokinetic and Physicochemical Properties

Property Target Compound Triazole Analogs ()
Molecular Weight ~470 g/mol (estimated) ~430–450 g/mol
LogP (Predicted) ~2.8 (moderate) ~3.5–4.0 (higher lipophilicity)
Aqueous Solubility Moderate (due to SO₂) Lower (sulfanyl + butyl group)
Metabolic Stability Likely higher Variable (halogens may slow CYP450 metabolism)

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features, including a pyrimidine core and various functional groups, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3S2C_{22}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 456.58 g/mol. The unique structure comprises a pyrimidine ring substituted with an amino group and a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid.

Key Structural Features

FeatureDescription
Pyrimidine Core Central to the compound's reactivity and biological activity.
Sulfonyl Group Enhances solubility and interaction with biological targets.
Amino Group Potential for hydrogen bonding and receptor interaction.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, it has been linked to the modulation of pyruvate kinase M2, which plays a critical role in cancer metabolism, suggesting its potential application in oncology.

Biological Activity

The biological activity of This compound can be categorized into several areas:

  • Anticancer Activity
    • Similar compounds have shown significant inhibitory effects on cancer cell lines by targeting metabolic pathways.
    • Potential to disrupt tumor growth through enzyme inhibition.
  • Antimicrobial Properties
    • Exhibits activity against various bacterial strains due to its sulfonamide nature.
    • May serve as a lead compound for developing new antibiotics.
  • Enzyme Inhibition
    • Acts as an inhibitor for various kinases and other enzymes involved in signaling pathways.
    • The mechanism involves binding to the active site or allosteric sites of target enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this specific molecule:

  • A study demonstrated that sulfonamide derivatives exhibit significant anticancer properties by inhibiting key metabolic enzymes in cancer cells, suggesting that This compound could have similar effects.
  • Another research highlighted its antimicrobial activity against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Key steps include:

  • Preparation of the Pyrimidine Core : Utilizing sulfonyl chlorides and appropriate amines.
  • Formation of the Acetamide Moiety : Achieved through coupling reactions under controlled conditions.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

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